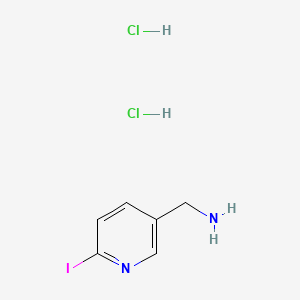

1-(6-Iodopyridin-3-yl)methanamine dihydrochloride

Description

1-(6-Iodopyridin-3-yl)methanamine dihydrochloride is a dihydrochloride salt of a pyridine-derived amine. Its structure features a pyridine ring substituted with an iodine atom at the 6-position and a methanamine group (-CH₂NH₂) at the 3-position, with two hydrochloric acid molecules as counterions.

Properties

Molecular Formula |

C6H9Cl2IN2 |

|---|---|

Molecular Weight |

306.96 g/mol |

IUPAC Name |

(6-iodopyridin-3-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C6H7IN2.2ClH/c7-6-2-1-5(3-8)4-9-6;;/h1-2,4H,3,8H2;2*1H |

InChI Key |

VYFMQEMAPZWRQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CN)I.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-iodopyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(6-Iodopyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Hydrogenation over palladium on carbon (Pd/C) is a typical method for reduction.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

1-(6-Iodopyridin-3-yl)methanamine dihydrochloride is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of biological pathways and as a potential ligand for receptor studies.

Medicine: Investigated for its potential therapeutic applications.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Iodopyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 1-(6-Iodopyridin-3-yl)methanamine dihydrochloride and structurally related dihydrochloride salts:

*Hypothetical molecular formula and weight calculated based on structural analysis.

Functional Group and Property Insights

- Iodine Substitution: The iodine atom in the target compound contributes to a significantly higher molecular weight (~306.8 g/mol) compared to analogs with fluorine (229.08 g/mol) or methoxy groups (225.1 g/mol).

- Salt Formation : Like other dihydrochloride salts (e.g., ’s pyridine-thienyl derivatives), the target compound’s dihydrochloride form likely improves crystallinity and stability compared to the free base .

- Stability Considerations : Iodinated compounds are prone to photodehalogenation or oxidative degradation under harsh conditions. This contrasts with fluorine-substituted analogs (), which exhibit greater stability due to C-F bond strength .

Research Findings and Implications

- Structural Diversity : The substitution pattern on the pyridine ring (e.g., iodine vs. methoxy or fluorine) directly influences electronic properties, solubility, and reactivity. For instance, electron-withdrawing iodine may deactivate the pyridine ring toward electrophilic substitution compared to electron-donating methoxy groups .

- Thermal Stability : Piperidine-based dihydrochlorides () exhibit stability in long-term storage, suggesting that the target compound’s stability may depend on its crystalline form and counterion interactions .

- Regulatory and Commercial Aspects : highlights the importance of regulatory compliance for dihydrochloride salts in global markets, emphasizing the need for rigorous purity testing (e.g., ≥95% purity as in ) .

Biological Activity

1-(6-Iodopyridin-3-yl)methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 2763755-61-7 |

| Molecular Formula | C7H9Cl2N |

| Molecular Weight | 206.06 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may act as a modulator of specific signaling pathways, influencing cellular responses.

Interaction with Biological Targets

Research indicates that this compound can bind to specific receptors, potentially affecting cellular processes such as proliferation and apoptosis. For instance, docking studies suggest that it may interact with the colchicine binding site on tubulin, which is crucial for cell cycle regulation .

Anti-inflammatory Effects

Preliminary investigations into structurally related compounds have shown promising anti-inflammatory activities. For example, certain derivatives were found to inhibit the release of pro-inflammatory cytokines in vitro, indicating that this compound may exhibit similar properties .

Case Studies

- Cell Line Studies : In vitro studies involving HeLa and A549 cell lines demonstrated that derivatives of pyridine compounds could significantly reduce cell viability, suggesting that this compound might also possess similar antiproliferative effects.

- Docking Simulations : Computational studies have indicated that the compound could effectively bind to key proteins involved in cancer progression and inflammation. The binding affinities observed in these simulations provide a basis for further experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.